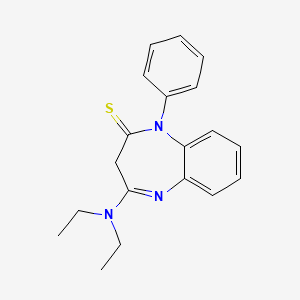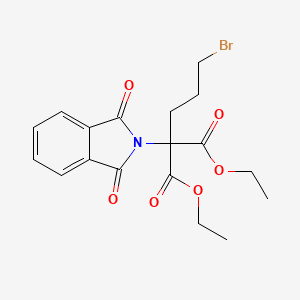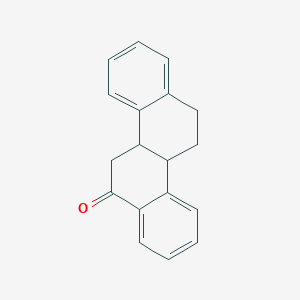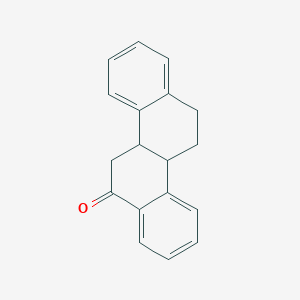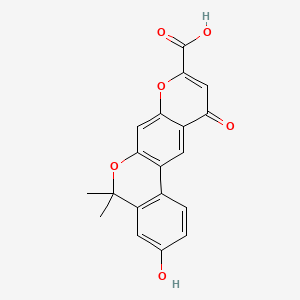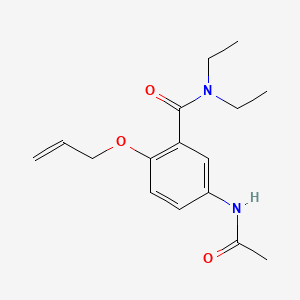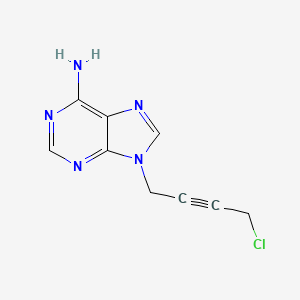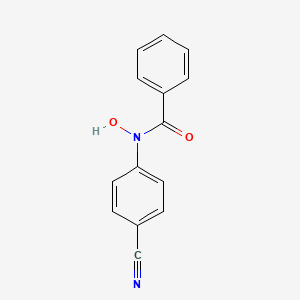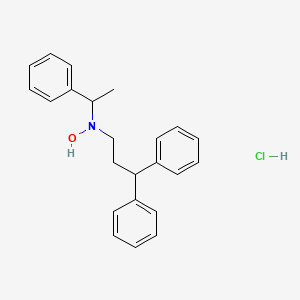
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring system, a nitro group, and an ammonium moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The alkylation of the quinoline ring with isopropyl bromide in the presence of a base such as potassium carbonate results in the formation of the isopropyl-substituted quinoline.
Ammonium Salt Formation: The final step involves the reaction of the alkylated quinoline with methanesulfonic acid to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Hydrolysis: The ammonium salt can undergo hydrolysis in the presence of a strong base to yield the corresponding free amine and methanesulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed
Reduction: Amino-substituted quinoline.
Substitution: Various alkyl-substituted quinolines.
Hydrolysis: Free amine and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring system is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-2-quinolyl)methyl)ammonium chloride: Similar structure but lacks the nitro group.
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium chloride: Similar structure but with a different counterion.
Uniqueness
The presence of the nitro group and the methanesulphonate counterion in (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate distinguishes it from similar compounds
Eigenschaften
CAS-Nummer |
22982-78-1 |
|---|---|
Molekularformel |
C15H25N3O5S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
methanesulfonic acid;N-[(6-methyl-7-nitro-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H21N3O2.CH4O3S/c1-9(2)15-8-12-5-4-11-6-10(3)14(17(18)19)7-13(11)16-12;1-5(2,3)4/h6-7,9,12,15-16H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
CPELYVXNHLDWEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)CNC(C)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


